

BTK occupancy assay protocol for Rilzabrutinibtreated cells

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Compound of Interest		
Compound Name:	Rilzabrutinib	
Cat. No.:	B8075278	Get Quote

Application Notes and Protocols

Topic: BTK Occupancy Assay Protocol for Rilzabrutinib-Treated Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bruton's Tyrosine Kinase (BTK) is a critical non-receptor tyrosine kinase involved in multiple signaling pathways that govern the activation, proliferation, and survival of B-cells and other hematopoietic cells.[1][2][3] Its central role in B-cell receptor (BCR) and Fc receptor (FcR) signaling makes it a key therapeutic target for various autoimmune diseases and B-cell malignancies.[4][5] **Rilzabrutinib** is an oral, potent, and selective BTK inhibitor that forms a reversible covalent bond with a specific cysteine residue (Cys481) in the BTK active site.[6][7] This unique binding mechanism allows for durable target inhibition with low systemic exposure. [6][8]

Measuring the extent and duration of BTK engagement by **Rilzabrutinib** in treated cells is crucial for understanding its pharmacodynamics and establishing a therapeutic window. A target occupancy assay provides a direct measure of the inhibitor's binding to its target in a cellular context, which is essential for dose-finding studies and for correlating target engagement with clinical efficacy.[9][10]

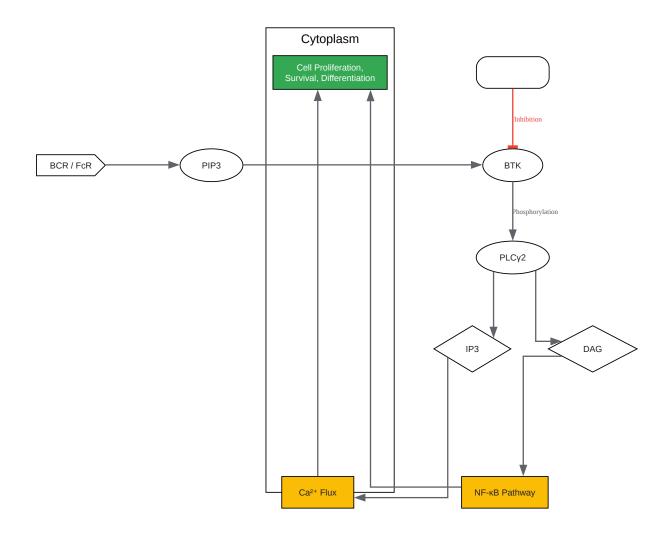


This application note provides a detailed protocol for determining the cellular BTK occupancy of **Rilzabrutinib** in Peripheral Blood Mononuclear Cells (PBMCs) using a competitive probebinding method.

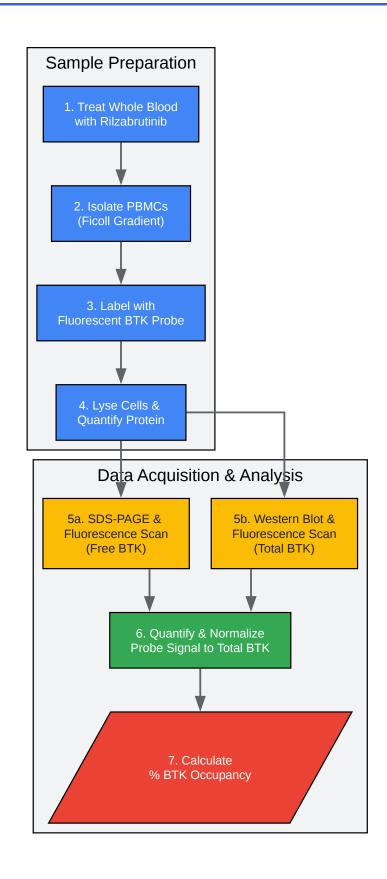
BTK Signaling Pathway and Rilzabrutinib's Mechanism of Action

BTK is a key mediator downstream of various cell surface receptors, including the B-cell receptor (BCR) and Fc receptors.[5][11] Upon receptor activation, BTK is recruited to the cell membrane and phosphorylated, leading to the activation of downstream effectors like Phospholipase Cγ2 (PLCγ2). This triggers a cascade of signaling events that result in calcium mobilization and the activation of transcription factors such as NF-κB, ultimately promoting cell survival, proliferation, and differentiation.[4][5] **Rilzabrutinib** inhibits BTK activity, thereby blocking these critical signaling pathways in both B-cells and innate immune cells like macrophages.[12][13]









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